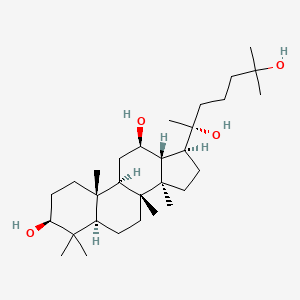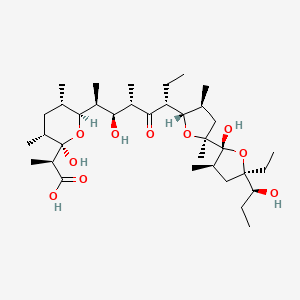
5-甲酰呋喃-2-腈
概述
描述
5-Formylfuran-2-carbonitrile: is an organic compound with the molecular formula C6H3NO2 . It is a derivative of furan, a heterocyclic aromatic organic compound. The structure of 5-Formylfuran-2-carbonitrile includes a formyl group (-CHO) and a nitrile group (-CN) attached to the furan ring.
科学研究应用
5-Formylfuran-2-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and polymers.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Industry: Used in the production of advanced materials and as a precursor for various chemical processes
作用机制
Target of Action
It is often used as a reagent in various chemical reactions, implying that its targets could be the reactants in these chemical processes .
Mode of Action
5-Formylfuran-2-carbonitrile interacts with its targets through chemical reactions. For instance, it is used in the Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . In this process, the compound may undergo oxidative addition and transmetalation .
Biochemical Pathways
Its use in chemical reactions suggests that it may influence the pathways associated with the synthesis of various organic compounds .
Pharmacokinetics
As a chemical reagent, its bioavailability would likely depend on the specific conditions of the reaction it is involved in .
Result of Action
As a reagent in chemical reactions, its primary effect would be the transformation of reactants into desired products .
生化分析
Biochemical Properties
5-Formylfuran-2-carbonitrile plays a significant role in biochemical reactions, particularly in the synthesis of other compounds. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the catalytic production of 5-formylfuran-2-carboxylic acid and furan-2,5-dicarboxylic acid from 5-hydroxymethylfurfural . These interactions are crucial for the compound’s function in biochemical pathways.
Molecular Mechanism
The molecular mechanism of 5-Formylfuran-2-carbonitrile involves its interactions with biomolecules at the molecular level. It binds to specific enzymes and proteins, leading to enzyme inhibition or activation and changes in gene expression. These interactions are critical for the compound’s biochemical activity and its effects on cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Formylfuran-2-carbonitrile change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can be stable under specific conditions, but its degradation products may have different biochemical activities .
Dosage Effects in Animal Models
The effects of 5-Formylfuran-2-carbonitrile vary with different dosages in animal models. At lower doses, the compound may have beneficial effects, while higher doses could lead to toxic or adverse effects. Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in biological systems .
Metabolic Pathways
5-Formylfuran-2-carbonitrile is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other compounds. These interactions are essential for the compound’s role in metabolic processes and its effects on metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of 5-Formylfuran-2-carbonitrile within cells and tissues are critical for its biochemical activity. The compound interacts with transporters and binding proteins that facilitate its movement and localization within biological systems. These interactions influence the compound’s accumulation and effects on cellular function .
Subcellular Localization
5-Formylfuran-2-carbonitrile’s subcellular localization affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization is important for elucidating its role in cellular processes .
准备方法
Synthetic Routes and Reaction Conditions: 5-Formylfuran-2-carbonitrile can be synthesized through several methods. One common approach involves the formylation of furan-2-carbonitrile using formylating agents such as formic acid or formamide under acidic conditions. Another method includes the oxidation of 5-hydroxymethylfurfural (HMF) to 5-formylfuran-2-carbonitrile using oxidizing agents like oxygen or hydrogen peroxide in the presence of a catalyst .
Industrial Production Methods: Industrial production of 5-Formylfuran-2-carbonitrile typically involves catalytic processes that ensure high yield and purity. For example, the oxidation of HMF using a hydroxyapatite-supported gold catalyst has been reported to produce 5-Formylfuran-2-carbonitrile with high efficiency .
化学反应分析
Types of Reactions: 5-Formylfuran-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be further oxidized to carboxylic acids.
Reduction: The nitrile group can be reduced to amines.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as oxygen or hydrogen peroxide in the presence of catalysts.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.
Major Products:
Oxidation: 5-Formylfuran-2-carboxylic acid.
Reduction: 5-Aminomethylfuran-2-carbonitrile.
Substitution: Various substituted furan derivatives depending on the electrophile used
相似化合物的比较
5-Formylfuran-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
5-Hydroxymethylfurfural: Precursor to 5-Formylfuran-2-carbonitrile with a hydroxymethyl group instead of a formyl group.
Furan-2-carbonitrile: Lacks the formyl group present in 5-Formylfuran-2-carbonitrile.
Uniqueness: 5-Formylfuran-2-carbonitrile is unique due to the presence of both formyl and nitrile groups, which confer distinct reactivity and make it a versatile intermediate in organic synthesis. Its ability to undergo multiple types of reactions makes it valuable in the development of new materials and biologically active compounds .
属性
IUPAC Name |
5-formylfuran-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3NO2/c7-3-5-1-2-6(4-8)9-5/h1-2,4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUQKOVRPNHYQIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C#N)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90194907 | |
| Record name | 5-Cyano-2-furaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90194907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42061-89-2 | |
| Record name | 5-Cyano-2-furaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042061892 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Cyano-2-furaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90194907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-formylfuran-2-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboxamide](/img/structure/B1206046.png)

![2-[1-[3-[2-[(Dimethylamino)sulfonyl]-10H-phenothiazin-10-yl]propyl]-4-piperidyl]ethyl undec-10-enoate](/img/structure/B1206049.png)


![[(2R)-2-[(1S)-1,2-dihydroxyethyl]-4-hydroxy-5-oxo-2H-furan-3-yl] dihydrogen phosphate](/img/structure/B1206054.png)







